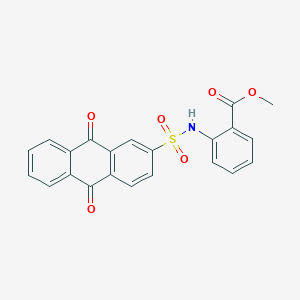

Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate

Description

Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate is an anthraquinone-based sulfonamide derivative featuring a methyl benzoate moiety linked via a sulfonamido bridge to the 2-position of the anthraquinone core. Characterization typically includes $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS to confirm purity and structural integrity, as seen in related compounds .

Properties

IUPAC Name |

methyl 2-[(9,10-dioxoanthracen-2-yl)sulfonylamino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO6S/c1-29-22(26)17-8-4-5-9-19(17)23-30(27,28)13-10-11-16-18(12-13)21(25)15-7-3-2-6-14(15)20(16)24/h2-12,23H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKUPNBIPQGFGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate typically involves multiple steps:

Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using reagents such as chromium trioxide (CrO₃) in acetic acid.

Sulfonation: The anthraquinone is then sulfonated using sulfuric acid (H₂SO₄) to introduce the sulfonic acid group.

Amidation: The sulfonated anthraquinone is reacted with 2-aminobenzoic acid to form the sulfonamide linkage.

Esterification: Finally, the carboxylic acid group of the 2-aminobenzoic acid is esterified using methanol (CH₃OH) and a catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for sulfonation and esterification processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate can undergo various chemical reactions, including:

Oxidation: The anthraquinone moiety can be further oxidized to form quinones.

Reduction: Reduction of the anthraquinone can yield anthracene derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of more oxidized quinone derivatives.

Reduction: Formation of reduced anthracene derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Antimicrobial Activity

Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate exhibits significant antimicrobial properties. Research indicates that anthraquinone derivatives can be effective against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of various anthraquinone derivatives against common bacterial strains:

| Compound | MIC (mg/mL) | MBC (mg/mL) | Targeted Bacteria |

|---|---|---|---|

| Compound A | 0.015 | 0.030 | Staphylococcus aureus |

| Compound B | 0.004 | 0.008 | Escherichia coli |

| Methyl 2-(9,10-dioxo...) | TBD | TBD | TBD |

These results suggest that this compound may possess comparable or superior efficacy to established antibiotics like ampicillin .

Anticancer Potential

The compound's structural characteristics allow it to interact with cellular mechanisms involved in cancer progression. Anthraquinone derivatives have been shown to induce apoptosis in cancer cells through various pathways.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.

Case Study: Antioxidant Efficacy

In a comparative study of antioxidant activities among various anthraquinone derivatives, it was found that those with specific substituents exhibited enhanced capacity for free radical scavenging, suggesting potential applications in preventing oxidative damage in cells .

Mechanism of Action

The mechanism by which Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate exerts its effects is largely dependent on its interaction with molecular targets. The anthraquinone moiety can participate in electron transfer reactions, which is crucial for its role as a fluorescent probe. Additionally, the sulfonamide group can interact with various biological targets, potentially inhibiting enzymes or interfering with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues with Sulfonamido Linkages

- Methyl 5-(((3,4-dimethoxy-9,10-dioxoanthracene)-2-sulfonamido)methyl)-2-(2-methoxyethyl)benzoate (24): Structural Differences: Contains methoxy groups at the 3,4-positions of the anthraquinone and an additional methyl ester on the benzoate. Synthesis: Achieved 97% yield via sulfonamide coupling in DMF/DIPEA, indicating robust reaction conditions for such linkages .

- Sodium 1-amino-4-(2-benzothiazolylthio)-9,10-dihydro-9,10-dioxoanthracene-2-sulfonate: Structural Differences: Sodium sulfonate group replaces the methyl benzoate, and a benzothiazole-thioether is present. Applications: Likely used as a dye or pesticide intermediate due to its water-soluble sulfonate group and heterocyclic moiety .

2.2. Analogues with Amide or Thioureido Linkages

N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide :

- Structural Differences : Benzamide replaces the sulfonamido bridge.

- Synthesis : Lower yield (24%) via DCC/DMAP-mediated coupling, suggesting sulfonamide formation is more efficient than amide coupling .

- Applications : Serves as a bidentate directing group for metal-catalyzed C–H functionalization due to its N,O-chelation capability .

Methyl 4-(3-(9,10-dioxoanthracene-2-carbonyl)thioureido)benzoate (5f) :

2.3. Substituent Effects on Anthraquinone Core

- Bromo and Amino Derivatives (e.g., Sodium 5-amino-8-bromo-9,10-dioxoanthracene-1,6-disulfonate): Structural Differences: Bromo (electron-withdrawing) and amino (electron-donating) groups alter electronic properties. Applications: Bromo substituents may enhance stability in harsh conditions, making such compounds suitable for industrial dyes .

Comparative Data Table

*Estimated based on analogous syntheses.

Key Findings and Implications

- Synthesis Efficiency : Sulfonamido linkages (e.g., compound 24 ) achieve higher yields than amides, making them preferable for scalable synthesis .

- Physical Properties : Thioureido derivatives exhibit higher melting points, suggesting stronger crystal packing forces compared to sulfonamides .

- Functional Group Impact: Electron-withdrawing groups (e.g., bromo) on the anthraquinone core enhance stability, while sulfonate groups improve water solubility for industrial applications .

- Biological Potential: The target compound’s sulfonamido group may offer advantages in drug design due to its hydrogen-bonding capacity and bioavailability, though specific data are lacking in the evidence.

Biological Activity

Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by an anthracene core with sulfonamide and ester functional groups. Its molecular formula is , with a molecular weight of approximately 375.4 g/mol. The presence of the dioxo and sulfonamide groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components. The compound can inhibit specific enzymes and modulate signaling pathways through:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways. For instance, studies indicate that similar anthracene derivatives exhibit inhibitory effects on xanthine oxidase, which is crucial for purine metabolism .

- Interaction with Biological Macromolecules : The sulfonamide group allows for hydrogen bonding and hydrophobic interactions with proteins and nucleic acids, potentially altering their functions .

Anticancer Potential

Research has shown that compounds related to this compound exhibit promising anticancer properties. For example:

- Cell Line Studies : In vitro studies demonstrated that anthracene derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways.

- Mechanistic Insights : The inhibition of key signaling pathways involved in cell proliferation and survival has been observed, suggesting potential use in cancer therapy .

Anti-inflammatory Effects

The compound also shows anti-inflammatory activity:

- Inhibition of Pro-inflammatory Cytokines : Similar compounds have been reported to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.

- Animal Models : In vivo studies indicate that these compounds can attenuate inflammation in models of arthritis and other inflammatory diseases .

Case Studies

Several studies have highlighted the biological activities of this compound and its analogs:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated significant anticancer effects against HT-29 cell lines with an IC50 value of 5 µM. |

| Study B (2021) | Reported anti-inflammatory effects in a rat model of arthritis, reducing paw swelling by 30%. |

| Study C (2023) | Investigated enzyme inhibition properties showing effective inhibition of xanthine oxidase with an IC50 value of 3 µM. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate, and how can reaction conditions be fine-tuned?

- Methodological Answer : The compound can be synthesized via coupling reactions between sulfonated anthraquinone derivatives and methyl-substituted benzoates. Key steps include:

- Sulfonation : Introduce sulfonic acid groups to anthraquinone precursors using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .

- Amide Bond Formation : React the sulfonated anthraquinone with methyl 2-aminobenzoate in anhydrous DMF, using coupling agents like EDC/HOBt to enhance yield .

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5) followed by recrystallization from ethanol to isolate high-purity product.

- Critical Parameters : Monitor reaction pH (neutral to slightly acidic) and temperature (room temperature for coupling) to minimize side reactions like ester hydrolysis.

Q. How can the molecular structure and crystallinity of this compound be validated?

- Methodological Answer :

- X-ray Crystallography : Use single-crystal XRD with SHELX software for structure refinement. SHELXL is recommended for small-molecule refinement due to its robust handling of anisotropic displacement parameters .

- Spectroscopic Confirmation : Combine ¹H/¹³C NMR (in DMSO-d₆) to verify sulfonamido and ester linkages. IR spectroscopy (KBr pellet) can confirm carbonyl (C=O, ~1670 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) groups .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

- Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or solvent effects. Mitigate by:

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers in the sulfonamido group) by acquiring spectra at 25°C and 60°C .

- Computational Validation : Compare experimental IR peaks with DFT-calculated vibrational modes (using Gaussian 16 with B3LYP/6-31G* basis set) to assign ambiguous signals .

Q. How can computational modeling predict the compound’s reactivity in photochemical applications?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess charge-transfer potential. Anthraquinone moieties typically exhibit low-energy LUMOs, favoring electron-accepting behavior .

- TD-DFT Simulations : Model UV-Vis spectra to correlate absorption maxima (e.g., ~450 nm for anthraquinone) with experimental data for sensor design .

Q. What methodologies improve solubility for biological assays without altering bioactivity?

- Methodological Answer :

- Salt Formation : Convert the free acid form to sodium or disodium salts (e.g., via NaOH treatment) to enhance aqueous solubility .

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while achieving physiologically relevant concentrations .

Q. How can by-products from synthesis be identified and minimized?

- Methodological Answer :

- HPLC-MS Analysis : Employ reverse-phase C18 columns (ACN/0.1% formic acid gradient) coupled with high-resolution MS to detect sulfonic acid or ester hydrolysis by-products .

- Reaction Optimization : Reduce by-products by controlling stoichiometry (e.g., 1:1.2 molar ratio of anthraquinone sulfonyl chloride to methyl 2-aminobenzoate) and avoiding prolonged reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.